
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is a complex organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.
Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, pyrrolidine derivatives are often explored for their therapeutic potential. This compound could be studied for its potential use in treating diseases or as a lead compound for drug development.
Industry
In the industrial sector, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Participating in or disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3,4-diol Derivatives: Compounds with similar pyrrolidine ring structures and hydroxyl groups.
Cyclopropylmethyl Derivatives: Compounds containing the cyclopropylmethyl group.
Uniqueness
The uniqueness of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R,3S,4R)-1-(cyclopropylmethyl)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H19NO4/c12-5-8(14)9-10(15)7(13)4-11(9)3-6-1-2-6/h6-10,12-15H,1-5H2/t7-,8-,9-,10-/m1/s1 |
InChI Key |
RNCKWBGTQOVGQS-ZYUZMQFOSA-N |
Isomeric SMILES |
C1CC1CN2C[C@H]([C@H]([C@H]2[C@@H](CO)O)O)O |
Canonical SMILES |
C1CC1CN2CC(C(C2C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


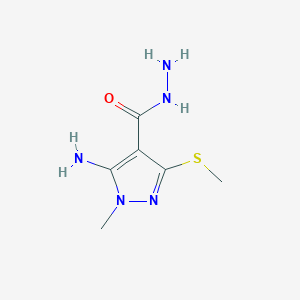
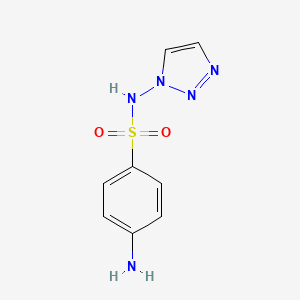
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
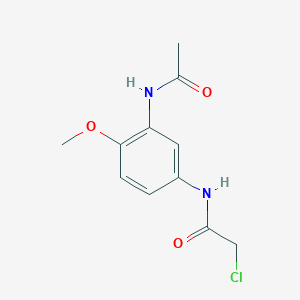
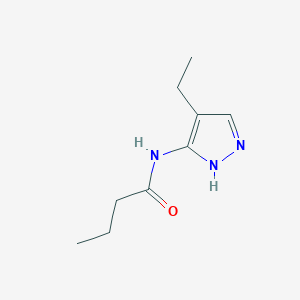
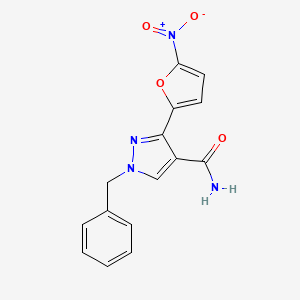
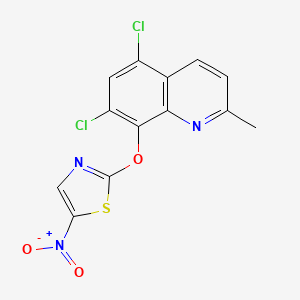
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
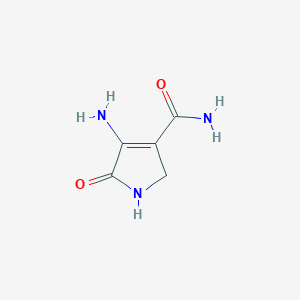
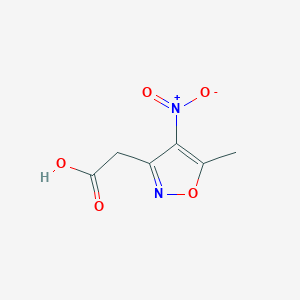
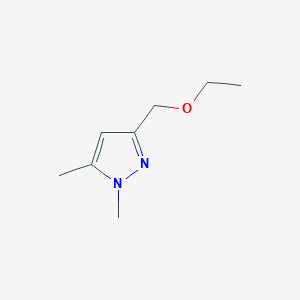
![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

